Casuariin
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Overview
Description
Casuariin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Casuarina and Stachyurus . It is known for its complex structure, which includes multiple hydroxyl groups and a glucose core. This compound is formed from hexahydroxydiphenic acid units and gallic acid linked to a glucose molecule .
Preparation Methods
Casuariin can be isolated from natural sources like the leaves of Casuarina stricta . The isolation process involves extraction with solvents followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Casuariin undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Hydrolysis of this compound can produce gallic acid and ellagic acid derivatives . The major products formed from these reactions are typically simpler phenolic compounds.
Scientific Research Applications
Casuariin has several scientific research applications:
Mechanism of Action
The mechanism of action of casuariin involves its ability to interact with various molecular targets, including enzymes and receptors . It exerts its effects primarily through the inhibition of oxidative stress pathways and the modulation of inflammatory responses . This compound’s multiple hydroxyl groups allow it to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage .
Comparison with Similar Compounds
Casuariin is similar to other ellagitannins such as casuarictin, casuarinin, and stachyurin . These compounds share a common glucose core and multiple galloyl groups. this compound is unique in its specific arrangement of hydroxyl groups and its higher degree of polymerization . This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C34H24O22 |
---|---|
Molecular Weight |
784.5 g/mol |
IUPAC Name |
(14R,15S,19R)-14-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3,4,7,8,9,19-heptahydroxy-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaene-12,17-dione |
InChI |
InChI=1S/C34H24O22/c35-8-1-5-12(21(42)18(8)39)13-6(2-9(36)19(40)22(13)43)32(50)54-28(11(38)4-53-31(5)49)30-29-26(47)17-16(34(52)55-29)15(24(45)27(48)25(17)46)14-7(33(51)56-30)3-10(37)20(41)23(14)44/h1-3,11,26,28-30,35-48H,4H2/t11-,26-,28-,29+,30+/m1/s1 |
InChI Key |
CHBITXAMNKHJCR-JNUHSSLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H]5[C@@H](C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)O |
Synonyms |
casuariin |
Origin of Product |
United States |
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